2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Overview
Description
“2’,3’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C19H22O and a molecular weight of 266.38 . Its IUPAC name is 1-(2,3-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one .
Synthesis Analysis
While specific synthesis methods for “2’,3’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” were not found, a related compound, 3,5-dimethylpyrazole, can be synthesized from the condensation of acetylacetone and hydrazine . This might suggest similar synthetic pathways could be used for the target compound.Molecular Structure Analysis
The molecular structure of “2’,3’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is characterized by the presence of two dimethylphenyl groups attached to a propiophenone backbone . The InChI key for this compound is SBFUDOCDJXVIQY-UHFFFAOYSA-N .Scientific Research Applications
Environmental Implications and Biodegradation
Research has indicated the environmental implications of similar phenolic compounds, focusing on their presence, degradation, and potential impacts on ecosystems. For instance, studies have reviewed the fate of alkylphenol ethoxylates and their metabolites, including alkylphenols, in the environment, highlighting their persistence and potential endocrine-disrupting effects (Ying, Williams, & Kookana, 2002). These compounds, structurally related to 2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, provide insights into the environmental behavior and biodegradation pathways relevant to phenolic derivatives.
Mechanisms of Chemical Reactions
The compound's involvement in chemical reactions, especially those related to lignin acidolysis, offers valuable insights. Yokoyama's review on the acidolysis of lignin model compounds presents a detailed mechanism of β-O-4 bond cleavage, which is crucial for understanding the chemical behavior of phenolic compounds (Yokoyama, 2015). Such studies shed light on the fundamental chemical processes involving phenolic structures similar to 2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone.
Environmental Toxicology and Ecotoxicity
The ecotoxicological profiles of related benzophenones and alkylphenols have been extensively reviewed, providing a foundation for understanding the environmental and health implications of phenolic compounds (Ghazipura et al., 2017; Kim & Choi, 2014). These reviews highlight the potential endocrine-disrupting effects and environmental persistence of phenolic compounds, which are critical for assessing the risks associated with 2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-10-14(2)12-17(11-13)8-9-19(20)18-7-5-6-15(3)16(18)4/h5-7,10-12H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFUDOCDJXVIQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644896 | |
Record name | 1-(2,3-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | |
CAS RN |
898780-62-6 | |
Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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